N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899942-65-5
Cat. No.: VC4603857
Molecular Formula: C21H24N4O
Molecular Weight: 348.45
* For research use only. Not for human or veterinary use.
![N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 899942-65-5](/images/structure/VC4603857.png)
Specification
CAS No. | 899942-65-5 |
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Molecular Formula | C21H24N4O |
Molecular Weight | 348.45 |
IUPAC Name | N-(2-ethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C21H24N4O/c1-5-16-8-6-7-9-19(16)22-21(26)20-15(4)25(24-23-20)18-12-10-17(11-13-18)14(2)3/h6-14H,5H2,1-4H3,(H,22,26) |
Standard InChI Key | MLUJEDLJSMHVDZ-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s IUPAC name reflects its intricate architecture:
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1H-1,2,3-triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
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5-methyl group: A methyl substituent at position 5 of the triazole ring.
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4-(propan-2-yl)phenyl group: An isopropyl-substituted phenyl ring attached to the triazole’s nitrogen at position 1.
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N-(2-ethylphenyl)carboxamide: A 2-ethylphenyl group linked via a carboxamide bridge to position 4 of the triazole .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 348.45 g/mol | |
logP (Partition Coeff.) | 4.907 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 6 | |
Polar Surface Area | 49.475 Ų |
The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, catalyzed by copper(I) salts . Key steps include:
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Triazole Ring Formation: Reaction of 4-isopropylphenyl azide with a propiolamide derivative under Cu(I) catalysis to yield the 1,4-disubstituted triazole .
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Carboxamide Introduction: Coupling the triazole-4-carboxylic acid intermediate with 2-ethylaniline using carbodiimide reagents (e.g., CDI) .
Industrial-Scale Production
Industrial methods optimize yield (>75%) via:
Pharmacological Applications
Anticancer Activity
In the National Cancer Institute’s (NCI) NCI60 screen, analogs of this compound demonstrated moderate activity against melanoma (MDA-MB-435) and renal (UO-31) cancer cell lines, with GI values comparable to doxorubicin . The triazole core is hypothesized to inhibit cytochrome P450 enzymes, disrupting cancer cell redox homeostasis .
Mechanism of Action
Enzyme Inhibition
The triazole nitrogen atoms coordinate with heme iron in cytochrome P450 enzymes, blocking substrate oxidation . For example:
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CYP3A4 Inhibition: Disrupts metabolism of xenobiotics, potentiating chemotherapeutic agents .
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CYP51 Binding: Prevents ergosterol synthesis in fungi, leading to membrane dysfunction .
DNA Interaction
Electrochemical studies of similar triazoles reveal intercalation into DNA, inducing double-strand breaks via redox cycling .
Comparative Analysis with Analogues
Fluorinated analogs show enhanced metabolic stability but reduced solubility .
Future Directions
Drug Development
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Prodrug Design: Esterification of the carboxamide to improve oral bioavailability .
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Combination Therapies: Synergy studies with cisplatin in ovarian cancer models .
Material Science Applications
The isopropylphenyl group’s hydrophobicity makes this compound a candidate for organic semiconductors in thin-film transistors .
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